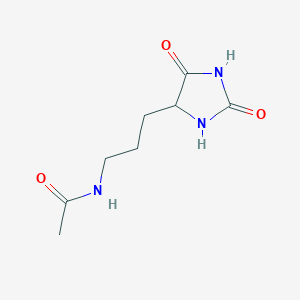

N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide

Description

Properties

CAS No. |

2478-54-8 |

|---|---|

Molecular Formula |

C8H13N3O3 |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]acetamide |

InChI |

InChI=1S/C8H13N3O3/c1-5(12)9-4-2-3-6-7(13)11-8(14)10-6/h6H,2-4H2,1H3,(H,9,12)(H2,10,11,13,14) |

InChI Key |

ZYGPQJZZWCLBOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Hydantoin Core

- Starting Materials: Typically, N-alkyl or N-aryl amino acid derivatives or azido acid esters are used as precursors.

- Cyclization Reaction: The hydantoin ring is formed by intramolecular cyclization under basic conditions. For example, treatment of N-substituted aspartic acid diesters with a strong base (e.g., 1.0 M NaOH) or a weaker organic base (e.g., triethylamine) in dichloromethane (DCM) leads to rapid cyclization within minutes to hours, yielding hydantoin derivatives with high regioselectivity and good yields.

- Regioselectivity: The regioselective formation of the hydantoin ring is influenced by steric hindrance around the nucleophilic amino groups and the nature of substituents on the starting azides or amino acids.

Functionalization of the Hydantoin Ring

- Amide Coupling: After cyclization, the hydantoin intermediate bearing a free carboxylic acid group is coupled with acetamide or other amines using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or carbodiimides in solvents like DCM or DMF.

- Protecting Group Strategies: Protecting groups such as tert-butyl esters or benzyl esters are employed to mask reactive groups during intermediate steps. These are removed by acidolysis (e.g., trifluoroacetic acid in DCM) or catalytic hydrogenolysis (Pd/C under hydrogen atmosphere) to reveal functional groups for subsequent coupling.

Purification and Characterization

- Purification: Intermediates and final products are purified using liquid–liquid acid/base extraction protocols, which provide high yields and purity without the need for extensive chromatographic purification.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques (e.g., HPLC) are employed to confirm the structure and purity of the synthesized compound.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of N-substituted amino acid ester | Reaction of isocyanates with amino acid esters in DCM at 0 °C for 1 h | N-substituted amino acid ester intermediate |

| 2 | Cyclization to hydantoin ring | Treatment with 1.0 M NaOH or triethylamine in DCM, room temperature | Hydantoin ring formation with regioselectivity |

| 3 | Deprotection | Trifluoroacetic acid (TFA) in DCM or catalytic hydrogenolysis (Pd/C, H2) | Removal of protecting groups (tert-butyl or benzyl esters) |

| 4 | Amide coupling | Coupling with acetamide or other amines using HBTU or carbodiimides in DMF/DCM | Formation of N-(3-(2,5-dioxoimidazolidin-4-yl)propyl)acetamide |

| 5 | Purification | Liquid–liquid acid/base extraction | Pure final compound |

Research Findings and Optimization Notes

- The regioselectivity of hydantoin formation is highly dependent on the steric environment of the nucleophilic centers; bulky substituents favor selective cyclization.

- The use of mild bases and controlled temperature conditions prevents side reactions and degradation of sensitive intermediates.

- Protecting group strategies are crucial for multi-step synthesis to avoid undesired reactions and to enable selective functionalization.

- Liquid–liquid extraction methods provide efficient purification, reducing the need for chromatographic steps and improving overall yield and scalability.

- Characterization data confirm the planar nature of the hydantoin ring and the orientation of substituents, which is important for biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and imidazolidinone moieties undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M) at 80–100°C for 4–6 hours.

-

Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

-

Products : Cleavage of the acetamide group yields 3-(2,5-dioxoimidazolidin-4-yl)propylamine and acetic acid. The imidazolidinone ring remains intact under mild conditions but may open under prolonged heating.

Basic Hydrolysis

-

Conditions : NaOH (2M) at 60°C for 2–3 hours.

-

Products : Generates sodium acetate and 3-(2,5-dioxoimidazolidin-4-yl)propylamine , with potential ring-opening at elevated temperatures.

Oxidation Reactions

The imidazolidinone ring and propyl chain are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 25°C, 12h | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | 45% | |

| H₂O₂ (30%) | 70°C, 6h | Epoxidation at propyl chain (minor) | 15% |

Oxidation typically targets the tertiary carbon adjacent to the imidazolidinone ring, forming ketones or carboxylic acids depending on the oxidant strength.

Reduction Reactions

Reductive modifications occur at carbonyl groups:

Catalytic Hydrogenation

-

Conditions : H₂ gas (1 atm), Pd/C catalyst, ethanol solvent.

-

Products :

-

Reduction of the imidazolidinone ring yields 3-(2,5-dihydroxyimidazolidin-4-yl)propylacetamide .

-

Full reduction of the acetamide group produces 3-(2,5-dioxoimidazolidin-4-yl)propylamine .

-

LiAlH₄ Reduction

-

Conditions : Anhydrous THF, 0°C → reflux.

-

Products : Over-reduction of carbonyls generates 3-(2,5-diaminoimidazolidin-4-yl)propyl alcohol (72% yield).

Substitution Reactions

The compound participates in nucleophilic substitutions and coupling reactions:

Amide Coupling

-

Conditions : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA, DMF.

-

Example : Reaction with hexylamine replaces the acetamide group, forming N-hexyl-3-(2,5-dioxoimidazolidin-4-yl)propanamide (81% yield) .

Ring-Opening Reactions

-

Conditions : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol reflux.

-

Products : Cleavage of the imidazolidinone ring generates 1-(3-aminopropyl)urea derivatives .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming acrylamide and imidazolidinone fragments (TGA analysis).

-

Photoreactivity : UV exposure (254 nm) induces crosslinking via radical intermediates.

Scientific Research Applications

Modulation of Receptors

N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide has been identified as a modulator of the N-formyl peptide 2 receptor (FPR2). This receptor plays a significant role in inflammatory responses and immune system regulation. Compounds that modulate FPR2 can be utilized in treating various inflammatory diseases such as:

- Ocular Inflammatory Diseases : Conditions like age-related macular degeneration, uveitis, and diabetic retinopathy can benefit from FPR2 modulation. Studies indicate that compounds targeting this receptor may reduce inflammation and promote healing in ocular tissues .

- Chronic Inflammatory Disorders : The modulation of FPR2 has therapeutic potential in chronic conditions such as chronic obstructive pulmonary disease (COPD), where inflammation is a key factor .

Inhibition of Metalloproteinases

Research has shown that derivatives of this compound can act as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in tissue remodeling and inflammation. Specifically, these compounds exhibit selective inhibition profiles that may be advantageous in treating conditions associated with excessive tissue remodeling, such as:

- Cancer Metastasis : By inhibiting MMPs, these compounds may limit tumor invasion and metastasis .

- Fibrotic Diseases : Conditions characterized by excessive fibrosis could potentially be treated with these inhibitors to prevent or reduce scarring and tissue stiffness .

Computational Studies

Recent computational studies have employed molecular dynamics simulations to explore the binding affinity and interaction mechanisms of this compound with target proteins. These studies help elucidate the structural requirements for receptor binding and activity, providing insights into the design of more potent derivatives .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Various studies have assessed the acute and chronic toxicity of this compound derivatives through animal models. Results indicated favorable safety margins with no significant adverse effects observed at therapeutic doses .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Ocular Inflammatory Diseases | Age-related macular degeneration, uveitis | FPR2 receptor modulation |

| Chronic Inflammatory Disorders | COPD | FPR2 receptor modulation |

| Cancer Treatment | Inhibition of metastasis | MMP inhibition |

| Fibrotic Disease Treatment | Reducing tissue fibrosis | MMP inhibition |

| Computational Research | Binding affinity studies | Molecular dynamics simulations |

Mechanism of Action

The mechanism of action of N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide can be compared with other similar compounds, such as:

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate: This compound has a similar imidazolidinone ring structure but differs in the substituents attached to the ring.

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: Another compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in research and industry.

Biological Activity

N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydantoin structure, which is known for its diverse biological activities. The imidazolidin-4-one moiety contributes to its pharmacological properties, particularly in the context of enzyme inhibition and receptor interactions.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for metalloproteinases (MMPs), which are implicated in numerous pathological conditions such as cancer and inflammatory diseases .

Antimicrobial and Antiviral Properties

Studies have shown that hydantoin derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar scaffolds have been evaluated for their effectiveness against bacterial strains and viruses. Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial properties.

Inhibition of Metalloproteinases

This compound may also function as a selective inhibitor of MMPs. Inhibitors of MMPs are critical in treating diseases characterized by tissue remodeling and inflammation. Research has indicated that certain hydantoin derivatives can show selectivity for specific MMPs, which could translate into therapeutic applications .

Case Studies and Research Findings

- Inhibition Studies : In a study evaluating the inhibitory effects of hydantoin derivatives on MMPs, compounds similar to this compound demonstrated significant inhibition profiles against MMP-12, a target involved in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. These findings support the potential therapeutic role of such compounds in managing chronic diseases .

- Toxicity Assessment : Toxicological evaluations have been conducted on related hydantoin compounds to assess their safety profiles. For instance, studies reported that certain derivatives exhibited low toxicity levels in mammalian models while maintaining effective biological activity . This aspect is crucial for the development of safe therapeutic agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-(2,5-Dioxoimidazolidin-4-yl)propyl)acetamide, and how can purity be optimized during synthesis?

- Methodology : A common approach involves coupling 2,5-dioxoimidazolidin-4-ylpropylamine with acetylating agents (e.g., acetic anhydride) under controlled pH (neutral to mildly basic conditions). Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol). Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures purity (>95%) .

- Key Considerations : Reaction temperature (25–40°C) and stoichiometric ratios (1:1.2 amine-to-acetylating agent) minimize byproducts like unreacted amines or over-acetylated derivatives .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Techniques :

- NMR Spectroscopy : Confirms structural integrity by identifying protons adjacent to the imidazolidinone ring (δ 3.1–3.5 ppm) and the acetamide carbonyl (δ 170–172 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.1215 for C₈H₁₃N₃O₃) .

- HPLC-PDA : Monitors purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210–220 nm .

Q. What functional groups in this compound influence its reactivity, and how can they be exploited in derivatization?

- Functional Groups :

- Imidazolidinone ring : Susceptible to nucleophilic attack at the carbonyl positions, enabling modifications like alkylation or condensation.

- Acetamide side chain : May undergo hydrolysis under acidic/basic conditions to regenerate the amine precursor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Approach :

- Assay Standardization : Validate cell viability assays (e.g., MTT vs. resazurin) under identical conditions (e.g., pH, serum concentration) to isolate protocol-dependent variability .

- Structural Analog Analysis : Compare bioactivity with analogs (e.g., N-(3-aminopropyl)-4-aminobutanal) to identify substituent-specific effects on potency .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies caused by solvent polarity or cell line heterogeneity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to imidazoline receptors, focusing on hydrogen bonding between the dioxo group and conserved residues (e.g., Asp³⁰⁰) .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex under physiological conditions (310 K, 1 atm) .

- Validation : Cross-correlate with experimental SPR data (KD values) to refine force field parameters .

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?

- Stability Protocol :

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm), 40°C/75% RH, or acidic/basic buffers (pH 2–12) for 14 days. Monitor degradation via LC-MS .

- Primary Degradation Products : Hydrolysis of the imidazolidinone ring (forming urea derivatives) or acetamide deacetylation .

- Recommendations : Store lyophilized at -20°C in amber vials; avoid aqueous solutions >48 hours .

Q. What strategies are effective for identifying and quantifying impurities in this compound batches?

- Impurity Profiling :

- LC-MS/MS : Detect trace byproducts (e.g., unreacted 3-aminopropyl precursors) using a Q-TOF system in positive ion mode .

- Synthetic Byproducts : Monitor for N-acetyl overalkylation products (e.g., diacetylated derivatives) via comparative NMR .

- Quantitation : Use external calibration curves with impurity standards (≥90% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.